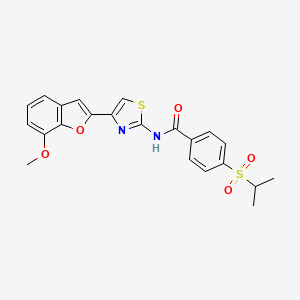

4-(isopropylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S2/c1-13(2)31(26,27)16-9-7-14(8-10-16)21(25)24-22-23-17(12-30-22)19-11-15-5-4-6-18(28-3)20(15)29-19/h4-13H,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHYPOGDXZTIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Isopropylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has a molecular formula of C18H20N2O3S. The structure features an isopropylsulfonyl group, a thiazole ring, and a methoxybenzofuran moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 348.43 g/mol |

| CAS Number | 921870-47-5 |

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.

- Antimicrobial Properties : The compound has displayed antimicrobial activity against several pathogens, including bacteria and fungi. This suggests potential applications in treating infections.

- Anti-inflammatory Effects : There is evidence that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial survival.

- Receptor Modulation : It could interact with various receptors to modulate cellular responses.

- Gene Expression Regulation : The compound might alter the expression levels of genes associated with cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Cell Line Study : A study evaluating the effects on human breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its efficacy in managing inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Sulfonyl vs. Sulfonamide Groups : The target compound’s isopropylsulfonyl group (R-SO₂-) contrasts with sulfonamide (R-SO₂-NR₂) derivatives in . Sulfonyl groups typically reduce basicity compared to sulfonamides, affecting solubility and membrane permeability.

- Benzofuran vs. Benzothiazole Moieties : The 7-methoxybenzofuran in the target compound introduces a fused oxygen-containing heterocycle, enhancing electron density compared to sulfur-containing benzothiazole analogs (e.g., ’s 5-methoxybenzo[d]thiazole). This difference may influence binding to aromatic-rich enzyme pockets.

- Thiazole Substitution Patterns: The thiazole ring in the target compound is substituted at the 4-position with benzofuran, whereas analogs in and feature pyridyl or morpholinomethyl groups. Bulkier substituents (e.g., benzofuran) likely reduce solubility but improve target affinity through hydrophobic interactions.

Physicochemical Properties

- Melting Points : The target compound’s estimated melting point (160–170°C) aligns with sulfonyl-containing analogs (e.g., 155–160°C in ), but is lower than benzothiazole derivatives (177.2°C in ), likely due to reduced crystallinity from the benzofuran group.

- Synthetic Yields : The target compound’s yield (80–85%) is comparable to sulfonamide derivatives (78–88%), suggesting efficient coupling reactions despite structural complexity.

Spectral Data Correlation

- 1H-NMR : The benzofuran proton (δ 8.2 ppm) is distinct from benzo[d]thiazole protons (δ 7.5–8.0 ppm in ).

- IR Spectroscopy : Absence of C=S stretches (~1250 cm⁻¹) in the target compound confirms the lack of thioamide groups present in ’s triazole-thiones.

Research Implications

The target compound’s unique combination of sulfonyl, benzofuran, and thiazole groups positions it as a promising candidate for enzyme inhibition studies, particularly targeting kinases or cytochrome P450 isoforms. Comparative data highlight the need for further studies on substituent effects on bioavailability and metabolic stability.

Q & A

Q. What are the optimal synthetic routes for 4-(isopropylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves:

- Step 1: Coupling of the thiazole-2-amine precursor (e.g., 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine) with a sulfonyl-activated benzamide derivative.

- Step 2: Sulfonylation using isopropylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM or DMF) .

- Step 3: Purification via column chromatography or recrystallization (solvent: ethanol/water mixture) to achieve >95% purity .

Key Considerations:

- Use anhydrous conditions to avoid hydrolysis of the sulfonyl group.

- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1).

- Validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: Essential techniques include:

| Technique | Parameters | Structural Insights |

|---|---|---|

| 1H/13C NMR | DMSO-d6, 400–600 MHz | Confirms thiazole, benzofuran, and sulfonyl moieties via proton shifts (e.g., δ 7.8–8.2 ppm for thiazole H) . |

| HRMS | ESI+, m/z calc. vs. observed | Validates molecular formula (e.g., [M+H]+ for C22H21N3O5S2) . |

| IR Spectroscopy | KBr pellet, 400–4000 cm⁻¹ | Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) . |

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

- Antimicrobial Activity: Use broth microdilution (MIC assays) against S. aureus and E. coli .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Data Interpretation:

- Compare results to positive controls (e.g., doxorubicin for cytotoxicity).

- Use dose-response curves to calculate potency metrics (e.g., IC50) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Modify Substituents:

- Vary the isopropylsulfonyl group (e.g., replace with methylsulfonyl or phenylsulfonyl) .

- Alter the 7-methoxybenzofuran moiety (e.g., ethoxy or nitro derivatives) .

- Assay Design: Test derivatives in parallel for bioactivity and logP (lipophilicity) to correlate structure with potency .

Example SAR Table:

| Derivative | R1 (Sulfonyl) | R2 (Benzofuran) | IC50 (μM, HeLa) | LogP |

|---|---|---|---|---|

| Parent compound | Isopropyl | 7-OMe | 12.5 | 3.2 |

| Methylsulfonyl analog | Methyl | 7-OMe | 18.9 | 2.8 |

| 7-Ethoxybenzofuran analog | Isopropyl | 7-OEt | 8.7 | 3.5 |

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Common contradictions arise from:

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) .

- Solubility Issues: Use DMSO stocks ≤0.1% v/v to avoid solvent toxicity .

- Metabolic Stability: Test compound stability in liver microsomes (e.g., mouse/human) .

Case Study:

If one study reports potent antimicrobial activity while another shows none:

Re-test using identical bacterial strains and growth media.

Verify compound integrity via LC-MS post-assay.

Assess potential efflux pump activity (e.g., with verapamil in Gram-negative bacteria) .

Q. What computational methods are suitable for predicting target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or DNA gyrase .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with Thr790 in EGFR) .

Validation:

- Correlate docking scores (-9.0 to -11.0 kcal/mol) with experimental IC50 values .

Q. How can in vivo efficacy be evaluated for this compound?

Methodological Answer:

- Animal Models: Use xenograft mice (e.g., HCT-116 colon cancer) with daily oral/intraperitoneal dosing (10–50 mg/kg) .

- Pharmacokinetics: Measure plasma half-life (t1/2), Cmax, and AUC via LC-MS/MS .

- Toxicity: Monitor body weight, organ histopathology, and serum biomarkers (ALT/AST) .

Example Workflow:

Dose optimization: Start with 10 mg/kg and escalate based on tolerance.

Terminate study at tumor volume ≥1000 mm³ (IACUC guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.